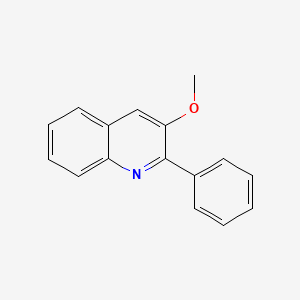

3-Methoxy-2-phenylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-methoxy-2-phenylquinoline |

InChI |

InChI=1S/C16H13NO/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

YWWRUNSROBYBES-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Methoxy 2 Phenylquinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, coupling constants, and correlations, chemists can piece together the intricate architecture of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 3-methoxy-2-phenylquinoline derivatives, the aromatic protons on the quinoline (B57606) and phenyl rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The methoxy (B1213986) group protons are readily identifiable as a sharp singlet, usually found in the upfield region around δ 3.8-4.0 ppm.

For instance, in the ¹H NMR spectrum of 3-(3-methoxybenzyl)-2-phenylquinoline, the methoxy protons appear as a singlet at 3.69 ppm. rsc.org The protons on the quinoline and phenyl rings resonate in the range of 6.52 to 8.14 ppm. rsc.org Similarly, for 6-methoxy-2-(4-fluorophenyl)-4-phenylquinoline, the methoxy protons present as a singlet at 3.79 ppm, while the aromatic protons are observed between 7.17 and 8.17 ppm. sorbonne-universite.fr

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) of Methoxy Protons (ppm) | Chemical Shift Range of Aromatic Protons (ppm) |

| 3-(3-methoxybenzyl)-2-phenylquinoline | CDCl₃ | 3.69 (s, 3H) | 6.52 - 8.14 |

| 6-methoxy-2-(4-fluorophenyl)-4-phenylquinoline | CDCl₃ | 3.79 (s, 3H) | 7.17 - 8.17 |

| 8-Methoxy-2-phenyl-quinolin-4(1H)-one | CDCl₃ | 3.76 (s, 3H) | 6.56 - 7.26 |

Data sourced from multiple studies. rsc.orgsorbonne-universite.frcust.edu.tw

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. In this compound derivatives, the carbon of the methoxy group typically resonates around 55 ppm. The aromatic carbons of the quinoline and phenyl rings exhibit signals in the downfield region, generally from 100 to 160 ppm.

For example, in the ¹³C NMR spectrum of 3-(3-methoxybenzyl)-2-phenylquinoline, the methoxy carbon appears at 55.15 ppm. rsc.org The carbons of the quinoline and phenyl rings show resonances in the range of 111.69 to 160.68 ppm. rsc.org In the case of 6-methoxy-2-(4-fluorophenyl)-4-phenylquinoline, the methoxy carbon is observed at 55.43 ppm, and the aromatic carbons resonate between 103.68 and 164.39 ppm. sorbonne-universite.fr

Interactive Table: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) of Methoxy Carbon (ppm) | Chemical Shift Range of Aromatic Carbons (ppm) |

| 3-(3-methoxybenzyl)-2-phenylquinoline | CDCl₃ | 55.15 | 111.69 - 160.68 |

| 6-methoxy-2-(4-fluorophenyl)-4-phenylquinoline | CDCl₃ | 55.43 | 103.68 - 164.39 |

| 8-Methoxy-2-phenyl-quinolin-4(1H)-one | CDCl₃ | 55.12 | 97.05 - 168.44 |

Data sourced from multiple studies. rsc.orgsorbonne-universite.frcust.edu.tw

Advanced Two-Dimensional NMR Techniques

While 1D NMR provides fundamental information, complex structures often require advanced 2D NMR techniques for complete assignment. gu.sewalisongo.ac.id These methods reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. gu.senumberanalytics.com This is crucial for identifying adjacent protons in the aromatic rings of this compound derivatives.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. gu.senumberanalytics.com This allows for the unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. gu.senumberanalytics.com This technique is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the methoxy group to its specific position on the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. gu.senumberanalytics.com This is useful for determining the stereochemistry and conformation of the molecule.

The application of these 2D NMR techniques is essential for the definitive structural elucidation of novel or complex this compound derivatives. semanticscholar.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

For example, the HRMS (ESI) for 3-(4-iodobenzyl)-2-phenylquinoline calculated for C₂₂H₁₆NI [M+H]⁺ was 422.0400, with the found value being 422.0403. rsc.org Similarly, the HRMS (ESI) for 2-(4-fluorophenyl)-6-methoxy-4-phenylquinoline calculated for C₂₂H₁₆FNO [M+H]⁺ was 330.1289, and the found value was 330.1292. sorbonne-universite.fr

Interactive Table: HRMS Data for Selected Quinoline Derivatives

| Compound | Ionization | Calculated m/z | Found m/z | Molecular Formula |

| 3-(4-iodobenzyl)-2-phenylquinoline | ESI | 422.0400 [M+H]⁺ | 422.0403 | C₂₂H₁₆NI |

| 2-(4-fluorophenyl)-6-methoxy-4-phenylquinoline | ESI | 330.1289 [M+H]⁺ | 330.1292 | C₂₂H₁₆FNO |

| 3-(6-methoxy-4-phenylquinolin-2-yl)benzaldehyde | ESI | 340.1332 [M+H]⁺ | 340.1334 | C₂₃H₁₇NO₂ |

Data sourced from multiple studies. rsc.orgsorbonne-universite.fr

Electrospray Ionization Mass Spectrometry (ES+ MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and large molecules. researchgate.netmdpi.com In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and the solvent is evaporated to produce gas-phase ions. nih.gov This method is often used in conjunction with HRMS. The positive ion mode (ES+) is commonly employed for quinoline derivatives, as the nitrogen atom can be readily protonated to form a positively charged ion, [M+H]⁺.

The ESI-MS spectrum will show the molecular ion peak, which corresponds to the mass of the protonated molecule. Fragmentation can be induced to provide structural information. For example, the loss of the methoxy group or cleavage of substituents on the phenyl or quinoline rings can be observed, helping to confirm the structure of the derivative. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify complex mixtures of volatile and semi-volatile organic compounds. In the analysis of this compound derivatives, GC-MS provides crucial information on their molecular weight and fragmentation patterns, aiding in structural confirmation.

For instance, the mass spectrum of 3-(3-methoxybenzyl)-2-phenylquinoline shows a molecular ion peak [M]+ at an m/z of 325. rsc.org Similarly, other derivatives such as 3-(4-iodobenzyl)-2-phenylquinoline and a brominated derivative exhibit their respective molecular ion peaks at m/z 421 and m/z 373/375, corresponding to their molecular weights. rsc.org

The fragmentation pattern observed in the mass spectrum offers insights into the stability of different parts of the molecule. For 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the mass spectrum confirmed its condensed formula with a molecular ion (M+·) at m/z = 419.59, which also showed the characteristic isotopic contribution of 37Cl. mdpi.com The fragmentation pattern is often poor for these heteroaromatic compounds, indicating their relative stability under electron impact. mdpi.com

| Compound Name | Molecular Ion Peak (m/z) |

| 3-(3-methoxybenzyl)-2-phenylquinoline | 325 [M]+ |

| 3-(4-iodobenzyl)-2-phenylquinoline | 421 [M]+ |

| Brominated 3-benzyl-2-phenylquinoline derivative | 373, 375 [M]+ |

| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | 419.59 [M+·] |

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule. The IR spectra of this compound derivatives are characterized by specific absorption bands corresponding to the vibrations of their constituent bonds.

The IR spectrum of 3-(3-methoxybenzyl)-2-phenylquinoline (in KBr) displays characteristic peaks at 3052, 2918, 2828, 1592, 1486, 1467, 1409, 1256, 1153, 1038, 785, 760, and 696 cm-1. rsc.org These bands can be assigned to various stretching and bending vibrations of C-H, C=C, C=N, and C-O bonds within the molecule. For example, the bands in the 3000-2800 cm-1 region are typically due to C-H stretching vibrations of the aromatic and methoxy groups. The strong absorptions in the 1600-1400 cm-1 range are characteristic of the aromatic and quinoline ring skeletal vibrations.

In a study of 7-methoxy-2-phenylquinoline-3-carbaldehyde, the crystal structure was stabilized by C—H···O hydrogen bonds and strong π-π stacking interactions. iucr.org These intermolecular interactions can influence the vibrational frequencies observed in the IR spectrum.

| Compound Name | Key IR Absorption Bands (cm⁻¹) |

| 3-(3-methoxybenzyl)-2-phenylquinoline | 3052, 2918, 2828, 1592, 1486, 1467, 1409, 1256, 1153, 1038, 785, 760, 696 rsc.org |

| 3-(4-iodobenzyl)-2-phenylquinoline | 3053, 2922, 1591, 1483, 1411, 1330, 1268, 1115, 1063, 1006, 758, 701 rsc.org |

| 6,8-Dibromo-2-(4-fluorophenyl)quinolin-4(1H)-one | 3388, 1614, 1579, 1543, 1490, 1221, 831, 719 mdpi.com |

| 6,8-Dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one | 3385, 1618, 1543, 1491, 1383, 1095, 825 mdpi.com |

| 6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one | 3388, 1609, 1510, 1490, 1250, 1179, 1030, 824, 719 mdpi.com |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of this compound derivatives typically exhibit multiple bands in the UV-Vis region, corresponding to π-π* and n-π* transitions.

For a series of quinoline derivatives, two distinct absorption bands were observed around 280 nm and 350 nm, which were attributed to π-π* and n-π* transitions, respectively. scielo.br The position and intensity of these bands are sensitive to the substitution pattern on the quinoline and phenyl rings, as well as the solvent polarity. For example, in polar solvents, a red shift in the emission band can be observed, while the lower-energy absorption band (n-π*) may show no significant change. scielo.br

A study on 2-aryl-4-(4-fluorophenylvinyl)quinoline and 2-aryl-4-(4-methoxyphenylvinyl)quinoline derivatives showed that substitution at the para-position of the 2-aryl ring with electron-withdrawing or electron-donating groups caused shifts in the absorption maxima. mdpi.com Specifically, a red-shift was observed for derivatives with 2-(4-fluorophenyl)- and 2-(4-methoxyphenyl)- groups, while a blue-shift was seen with a 2-(4-chlorophenyl) group. mdpi.com

| Compound | Solvent | λmax (nm) | Transition Type |

| Quinolines (general) | Polar solvent | 280, 350 | π-π, n-π scielo.br |

| 2-(4-fluorophenyl)-4-(4-fluorophenylvinyl)quinoline | Chloroform | 278 | π-π mdpi.com |

| 2-(4-methoxyphenyl)-4-(4-fluorophenylvinyl)quinoline | Chloroform | 293 | π-π mdpi.com |

| 2-(4-chlorophenyl)-4-(4-fluorophenylvinyl)quinoline | Chloroform | 267 | π-π* mdpi.com |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives.

The crystal structure of 7-methoxy-2-phenylquinoline-3-carbaldehyde revealed that the phenyl ring is inclined to the quinoline ring system by a dihedral angle of 43.53(4)°. iucr.orgnih.gov The crystal packing is characterized by C—H···O hydrogen bonds and significant π-π stacking interactions between quinoline rings, with centroid-centroid distances ranging from 3.6596(17) Å to 4.0726(18) Å. iucr.orgnih.gov These interactions play a key role in stabilizing the crystal lattice.

In another study on phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, single crystal X-ray diffraction confirmed their molecular structures. researchgate.net Phenyl quinoline-2-carboxylate (C16H11NO2) crystallizes in the monoclinic space group P21/c, while 2-methoxyphenyl quinoline-2-carboxylate (C17H13NO3) crystallizes in the monoclinic space group P21/n. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 7-methoxy-2-phenylquinoline-3-carbaldehyde | Triclinic | P-1 | Dihedral angle (phenyl/quinoline) = 43.53(4)°, C—H···O hydrogen bonds, π-π stacking | iucr.orgnih.gov |

| Phenyl quinoline-2-carboxylate | Monoclinic | P21/c | - | researchgate.net |

| 2-methoxyphenyl quinoline-2-carboxylate | Monoclinic | P21/n | - | researchgate.net |

Electrochemical Characterization (e.g., redox potentials)

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of this compound derivatives. These studies provide insights into the ease with which these molecules can be oxidized or reduced, which is pertinent to their potential applications in areas like organic electronics.

The electrochemical behavior of a phenylquinoline-biphenothiazine donor-acceptor molecule (BHQ-BPZ) was studied, showing that the oxidation occurs on the phenothiazine (B1677639) moiety and reduction on the quinoline group. bu.edu The redox potentials were found to be similar to those of the parent compounds, 10-methylphenothiazine (B72558) and 2-phenylquinoline (B181262). bu.edu For a related compound, BPQ-PTZ, the reduction potentials were observed at -1.96 V and -2.61 V vs SCE, while the oxidation potentials were at +0.69 V and +1.32 V vs SCE. bu.edu

In a study of nickel(II) complexes with β-diketiminate ligands, it was noted that the introduction of electron-withdrawing or electron-donating substituents can shift the redox potentials to more positive values. researchgate.net This highlights the tunability of the electrochemical properties of quinoline-based systems through chemical modification.

| Compound/System | Technique | Key Findings | Reference |

| Phenylquinoline-biphenothiazine (BHQ-BPZ) | Cyclic Voltammetry | Oxidation on phenothiazine, reduction on quinoline. Oxidation potentials: +0.81 V, +1.30 V vs SCE. | bu.edu |

| BPQ-PTZ | Cyclic Voltammetry | Reduction potentials: -1.96 V, -2.61 V vs SCE. Oxidation potentials: +0.69 V, +1.32 V vs SCE. | bu.edu |

| Nickel(II) complexes with β-diketiminate ligands | Cyclic Voltammetry | Redox potentials shifted to more positive values with substituent changes. | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 3 Methoxy 2 Phenylquinoline

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring is a common strategy for its functionalization. The position of substitution is governed by the electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus. In quinoline itself, electrophilic attack preferentially occurs on the benzene (B151609) ring portion (carbocycle) at positions 5 and 8 due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring (heterocycle).

In 3-methoxy-2-phenylquinoline, the methoxy (B1213986) group at the 3-position is a strong electron-donating group, which would be expected to activate the quinoline ring towards electrophilic attack. However, its position on the pyridine ring means its activating effect is primarily directed towards the pyridine ring itself, which is generally less reactive towards electrophiles than the benzene ring. The phenyl group at the 2-position is also an electron-donating group by resonance, but its effect on the quinoline ring's reactivity is more complex and can also introduce steric hindrance.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.orgmasterorganicchemistry.com Halogenation can be achieved with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. organicchemistrytutor.com

Due to the combined directing effects of the methoxy and phenyl groups, predicting the exact regioselectivity of EAS on this compound without experimental data is challenging. However, it is anticipated that substitution would still favor the 5 and 8 positions on the carbocyclic ring, with the potential for some substitution at the 4-position, influenced by the methoxy group.

| Reaction | Typical Reagents | Active Electrophile | Expected Substitution Positions |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | NO2+ | 5, 8, and potentially 4 |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | Br+ or Cl+ | 5, 8, and potentially 4 |

| Sulfonation | Fuming H2SO4 | SO3 | 5 and 8 |

Nucleophilic Reactions and Substitutions

The pyridine ring of the quinoline system is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is often exploited for the introduction of various functional groups. In this compound, the 4-position is activated towards nucleophilic attack.

A common nucleophilic substitution reaction is amination. For example, nitroquinolines can undergo vicarious nucleophilic substitution (VNS) of hydrogen, where a nucleophile attacks a carbon atom bearing a hydrogen atom, and the nitro group facilitates the departure of a hydride ion. This allows for the direct introduction of an amino group. While this compound does not have a nitro group, this illustrates the principle of nucleophilic substitution on the quinoline ring. Nucleophilic amination of methoxy arenes has been achieved using sodium hydride and lithium iodide to facilitate the displacement of the methoxy group. ntu.edu.sg

Another example is the substitution of a leaving group at the 4-position. If a derivative of this compound with a good leaving group (e.g., a halogen) at the 4-position were available, it would readily undergo substitution with various nucleophiles such as amines, alkoxides, and thiolates.

| Reaction | Typical Reagents/Nucleophiles | Potential Reaction Site | Product Type |

|---|---|---|---|

| Amination | NaNH2, primary or secondary amines | 4-position | Aminoquinoline derivatives |

| Alkoxylation/Aryloxylation | Alkoxides (e.g., NaOMe), Phenoxides | 4-position (with a suitable leaving group) | Alkoxy/Aryloxy-quinoline derivatives |

Transformations of the Methoxy Group

The methoxy group at the 3-position is a key functional handle for further derivatization. The most common transformation is its cleavage to the corresponding hydroxyl group (demethylation). This is typically achieved using strong Lewis acids or proton acids.

Boron tribromide (BBr3) is a highly effective reagent for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Another common reagent is hydrobromic acid (HBr) at elevated temperatures. sci-hub.se More recently, methods using protic acids like hydrochloric acid (HCl) in the presence of a phase-transfer catalyst such as Aliquat-336 have been developed for efficient demethylation. sci-hub.se

The resulting 3-hydroxy-2-phenylquinoline is a valuable intermediate that can be further functionalized at the hydroxyl group, for example, through esterification or etherification.

| Reaction | Reagent | Product |

|---|---|---|

| Demethylation | BBr3 | 3-Hydroxy-2-phenylquinoline |

| Demethylation | HBr | 3-Hydroxy-2-phenylquinoline |

| Demethylation | HCl/Aliquat-336 | 3-Hydroxy-2-phenylquinoline |

Reactions Involving the Phenyl Substituent

The phenyl group at the 2-position can also undergo electrophilic aromatic substitution. The quinoline ring acts as a deactivating substituent on the phenyl ring, directing incoming electrophiles to the meta and para positions of the phenyl group. However, the directing effect is not always straightforward and can be influenced by the reaction conditions.

Nitration of 2-phenylquinoline (B181262) has been studied and can lead to the formation of various nitro-substituted derivatives, with substitution occurring on the phenyl ring. The exact position of nitration depends on the specific conditions employed.

| Reaction | Typical Reagents | Potential Substitution Positions on Phenyl Ring |

|---|---|---|

| Nitration | HNO3/H2SO4 | meta- and para- |

| Halogenation | Br2/FeBr3 | meta- and para- |

Functional Group Interconversions (e.g., oxidation, esterification, reduction)

Functional group interconversions of derivatives of this compound are crucial for creating a diverse range of compounds.

Oxidation: The quinoline ring is generally resistant to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using peracids such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used in further transformations.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com The specific conditions will determine the extent of reduction.

Esterification: If a carboxylic acid group is present on the quinoline or phenyl ring, it can be converted to an ester through standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst.

| Reaction | Typical Reagents | Product Type |

|---|---|---|

| N-Oxidation | m-CPBA | This compound-N-oxide |

| Ring Reduction | H2/Pd-C or LiAlH4 | 3-Methoxy-2-phenyl-1,2,3,4-tetrahydroquinoline |

| Esterification (of a carboxylic acid derivative) | Alcohol/Acid catalyst | Ester derivative |

Formation of Hybrid Scaffolds Incorporating the Quinoline Moiety

The 2-phenylquinoline scaffold is a valuable building block in the synthesis of more complex hybrid molecules with potential applications in medicinal chemistry and materials science. nih.govfrontiersin.orgnih.govresearchgate.net The reactivity of the quinoline ring and its substituents allows for the covalent linking of the this compound core to other molecular fragments.

For example, a derivative of this compound with a suitable functional group (e.g., a carboxylic acid, an amine, or a halogen) can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form biaryl systems or to introduce complex amine substituents. The synthesis of quinoline-based hybrids with other heterocyclic systems like pyrazole, imidazole, or thiazole (B1198619) has been reported as a strategy to develop new therapeutic agents. frontiersin.orgnih.gov These hybrid molecules often exhibit enhanced biological activity compared to the individual components.

| Hybrid Scaffold Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Quinoline-Pyrazole | Condensation and cyclization reactions | Antimicrobial, Anticancer |

| Quinoline-Imidazole | N-alkylation or multi-component reactions | Anticancer, Antiviral |

| Quinoline-Thiazole | Hantzsch thiazole synthesis from a quinoline-containing precursor | Anticancer |

Computational and Theoretical Investigations of 3 Methoxy 2 Phenylquinoline

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of quinoline (B57606) derivatives. These methods allow for a detailed exploration of the electronic environment and reactivity of molecules like 3-Methoxy-2-phenylquinoline.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov For quinoline derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, provide valuable information about the molecule's geometry, bond lengths, and bond angles. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which show a high correlation with experimental values, thereby confirming the accuracy of the computational models. nih.gov

The electronic properties of this compound are significantly influenced by the distribution of electron density across the molecule. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential. nih.gov These maps are crucial for understanding the sites susceptible to electrophilic and nucleophilic attack. In a typical quinoline derivative, the nitrogen atom and oxygen atoms of a methoxy (B1213986) group represent regions of negative potential, making them likely sites for electrophilic attack. Conversely, regions of positive potential are often located around the hydrogen atoms.

Table 1: Representative DFT-Calculated Properties for Substituted Quinolines

| Property | Calculated Value/Observation | Significance for this compound |

| Dipole Moment | Varies with substitution pattern | Influences solubility and intermolecular interactions. |

| Bond Lengths (C-C, C-N) | Consistent with aromatic systems | Confirms the delocalized π-electron system. |

| Bond Angles | Reflective of sp² hybridization | Determines the overall molecular geometry. |

| NMR Chemical Shifts | High correlation with experimental data nih.gov | Validates the accuracy of the computed electronic structure. |

This table is illustrative and compiles typical data from DFT studies on various quinoline derivatives to infer the expected properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For substituted quinolines, the distribution of the HOMO and LUMO is influenced by the nature and position of the substituents. In this compound, the electron-donating methoxy group and the π-system of the phenyl group would be expected to influence the energy levels and distribution of these frontier orbitals. DFT calculations for similar quinoline derivatives show that the HOMO is often localized over the quinoline ring and any electron-rich substituents, while the LUMO is typically distributed over the main aromatic system. rsc.org

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | - | - | - | |

| Substituted Quinoline Derivative 4f | - | - | - | nih.gov |

| Various Quinoline-Amide Derivatives | - | - | 4.0 - 4.5 (approx.) | nih.gov |

This table presents a range of HOMO-LUMO energy gaps found in the literature for various quinoline derivatives to provide a comparative context for this compound. Specific values for the title compound are not available in the provided search results.

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For the synthesis of 2-phenylquinoline (B181262) derivatives, several reaction pathways have been proposed and studied computationally. One common method for synthesizing the quinoline core is the Friedländer annulation, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group.

A plausible synthetic route to this compound could involve a variation of these methods, starting with appropriately substituted precursors. Theoretical calculations can be used to predict the most likely reaction pathway and to optimize the reaction conditions. For example, in the oxidative nucleophilic substitution of hydrogen in 2-phenylquinoxaline, DFT calculations have been used to map out the potential energy surface and identify the most favorable reaction pathways. nih.gov

Molecular Modeling and Docking Simulations for Intermolecular Interactions

Molecular modeling and docking simulations are powerful tools for studying the non-covalent interactions between a small molecule, such as this compound, and a larger receptor, which is often a protein. nih.govorientjchem.org These techniques are widely used in drug discovery to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.govproquest.com

The process of molecular docking involves generating a three-dimensional model of the ligand and the receptor and then using a scoring function to evaluate the different possible binding poses. mdpi.com The docking score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction. proquest.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. orientjchem.org

While specific docking studies for this compound are not detailed in the provided search results, numerous studies on other quinoline derivatives demonstrate the utility of this approach. For instance, quinoline derivatives have been docked into the active sites of HIV reverse transcriptase and Aurora A kinase to assess their potential as inhibitors. nih.govorientjchem.org These studies show that the quinoline scaffold can form crucial interactions with amino acid residues in the active site of these enzymes.

Table 3: Representative Docking Scores of Quinoline Derivatives with Various Protein Targets

| Quinoline Derivative | Protein Target | Docking Score (kcal/mol) | Reference |

| Pyrimidine-containing quinoline | HIV Reverse Transcriptase | -10.67 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | nih.gov |

| Quinoline-thiadiazole derivative | Cyclooxygenase-1 (COX-1) | -8.56 to -5.87 | proquest.com |

| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide | Aurora A kinase | -8.20 (kJ/mol) | orientjchem.org |

This table is for illustrative purposes to demonstrate the application of molecular docking to quinoline derivatives. The specific target and docking score for this compound would depend on the protein of interest.

Structure-Property Relationship Modeling (Beyond Biological Context)

Structure-property relationship (SPR) studies aim to correlate the chemical structure of a molecule with its physical and chemical properties. For this compound, SPR modeling can be used to predict various non-biological properties based on its molecular structure. These properties can include solubility, lipophilicity (logP), melting point, and thermal stability.

The presence of the methoxy and phenyl groups on the quinoline core significantly influences these properties. The methoxy group, being polar, can affect the molecule's solubility in polar solvents. The phenyl group, being large and nonpolar, will contribute to the molecule's lipophilicity. rsc.org Computational models can be used to quantify these effects. For example, the calculated logP (cLogP) is a common descriptor used to estimate the lipophilicity of a compound. Studies on other substituted quinolines have shown that modifications to the substitution pattern can lead to a wide range of cLogP values, which in turn affects properties like permeability. rsc.org

Furthermore, computational methods can be used to predict the thermal stability of quinoline derivatives. Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) are experimental techniques used to measure thermal stability, and computational models can be developed to predict these properties based on the molecule's structure. This can be particularly useful in materials science applications where thermal stability is a critical parameter.

Structure Activity Relationship Sar Studies of 3 Methoxy 2 Phenylquinoline and Analogs

Influence of the Methoxy (B1213986) Group Position and Substituents on Activity

The position of the methoxy group on the quinoline (B57606) ring is a critical determinant of the biological activity of 2-phenylquinoline (B181262) analogs.

Substitution at the C-3 position of the quinoline ring can have a significant, and sometimes detrimental, effect on biological activity. For instance, in a study of acridine (B1665455) analogs as kinase inhibitors, the transposition of a methoxy group from the 7-position to the 3-position resulted in a complete loss of activity. nih.gov Similarly, in research on quinone activity in bacterial photosynthetic reaction centers, a 3-methoxy quinone analog was found to be completely inactive, whereas the 2-methoxy analog was functional. nih.gov This suggests that the steric or electronic properties imparted by a methoxy group at the C-3 position can be unfavorable for binding to certain biological targets.

In contrast to the C-3 position, the presence of methoxy groups at other positions on the quinoline nucleus is often a key feature for potent biological activity. nih.govacs.org In the development of 2-phenylquinolines as broad-spectrum anti-coronavirus agents, methoxy groups on the quinoline scaffold were identified as a crucial structural element for tuning antiviral activity and cytotoxicity. nih.gov

Specifically, compounds with two methoxy groups on the quinoline ring, such as at the C-6 and C-8 or C-5 and C-7 positions, exhibited the highest selectivity indices against SARS-CoV-2. nih.gov Furthermore, studies on quinoline derivatives have highlighted the potent inhibitory effects of compounds containing hydroxyl and methoxy groups at the C-8 position against various cancer cell lines, including human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6). researchgate.net The introduction of an alkoxy group at the C-7 position has also been shown to facilitate the antiproliferative activity of quinoline derivatives. nih.gov

| Compound | Methoxy Substitution Pattern | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 9j | 6,8-dimethoxy | 5.9 | >100 | >16.9 |

| 6f | 5,7-dimethoxy | 10.3 | >100 | >9.7 |

| 6g | 5,7-dimethoxy | 7.7 | >100 | >13.0 |

| 5a | 7-methoxy | 8.6 | >100 | >11.6 |

| 8k | 8-methoxy | 2.6 | 11.1 | 4.3 |

Role of the 2-Phenyl Moiety and its Substitutions

The 2-phenylquinoline (2-PhQ) scaffold itself is considered a privileged structure for imparting biological activity. nih.govacs.org The phenyl ring at the C-2 position plays a critical role in binding to target proteins, and its substitution pattern can significantly modulate the compound's potency and selectivity.

For anti-coronavirus activity, a p-propoxyphenyl moiety at the C-2 position was identified as a key feature. A loss of activity was observed when the p-propoxy group was removed or when the entire 2-phenyl ring was replaced by other moieties like 5-chlorothienyl or 2-pyridinyl. nih.govacs.org Conversely, in the development of histone deacetylase (HDAC) inhibitors, substitutions on the 2-phenyl ring were found to be detrimental. Both methyl and methoxy substitutions on the phenyl ring reduced the HDAC inhibitory potency when compared to the unsubstituted 2-phenylquinoline-4-carboxylic acid analog. nih.gov

Significance of Other Functional Groups on the Quinoline Scaffold (e.g., carboxylic acid, amide)

The introduction of other functional groups, particularly at the C-4 position, is a common strategy to further enhance the biological profile of 2-phenylquinolines.

The 4-quinolinecarboxamide (B1229333) framework has been successfully used to design potent and selective non-peptide antagonists for the neurokinin-3 (NK-3) receptor. nih.gov In this series, the amide moiety is crucial for the interaction with the receptor. Similarly, quinoline-2-carboxamides have been investigated for a wide spectrum of biological activities, including antimicrobial and herbicidal effects. mdpi.com

Stereochemical Considerations in Biological Activity

Chirality and stereochemistry can play a pivotal role in the biological activity of pharmacologically active molecules. mdpi.com The spatial arrangement of substituents can dictate the binding affinity and orientation of a molecule within its biological target.

In the class of 2-phenylquinoline-4-carboxamide (B4668241) NK-3 receptor antagonists, stereochemistry was a key determinant of potency. The (R)-enantiomer, (R)-N-[α-(methoxycarbonyl)benzyl]-2-phenylquinoline-4-carboxamide, was identified as one of the most potent compounds in the series, with a binding affinity (Ki) of 13 nM. nih.gov This indicates a specific stereochemical preference by the receptor, where one enantiomer fits more favorably into the binding pocket than the other. Molecular modeling studies often reveal that different stereoisomers adopt distinct orientations within the active site, leading to significant differences in biological response. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to describe the relationship between the chemical structure of molecules and their biological activity. nih.gov These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

QSAR analyses have been successfully applied to 2-phenylquinoline derivatives. A study on 2-phenylquinolines as estrogen receptor β (ERβ) selective ligands indicated that increased lipophilicity, a decrease in the volume and width of substituents, and the presence of halogen atoms were essential for high affinity and selectivity. nih.gov Another QSAR study on a series of 2-phenyl- and 2,3-diphenylquinoline-4-carboxylic acid derivatives as enzyme inhibitors yielded a highly predictive model that could be used to estimate the biological activity of newly designed compounds. sustech.edu These models help rationalize the observed SAR and guide the synthesis of more potent analogs by focusing on key descriptors like lipophilicity, electronic properties, and steric parameters. nih.govajsp.net

Molecular and Cellular Mechanisms of Biological Activity Academic Focus

Enzyme Inhibition Studies

The quinoline (B57606) scaffold is a well-established pharmacophore known for its inhibitory activity against a wide range of enzymes. While specific inhibitory data for the 3-Methoxy-2-phenylquinoline isomer is not extensively detailed in the available literature, studies on closely related quinoline and quinazoline (B50416) derivatives provide significant insights into its potential enzymatic targets.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for cancer and autoimmune disease therapies. rsc.org Several quinoline derivatives have been identified as potent inhibitors of hDHODH. rsc.orgnih.gov Structure-activity relationship (SAR) analyses of these derivatives have shown that specific substitutions on the quinoline core are crucial for high potency, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org

Helicase: Helicases are essential enzymes involved in DNA replication and repair, and their inhibition is a promising strategy in cancer therapy. While direct studies on this compound are limited, related heterocyclic structures such as quinazoline derivatives have been found to exhibit antiproliferative activity dependent on WRN helicase. nih.gov Furthermore, molecular modeling has suggested that quinoline-based macrocycles can interact with the helicase domain of the HCV NS3/4a protease. nih.gov

Cyclooxygenase (COX) and Thromboxane (B8750289) Synthetase: Diaryl-substituted quinoline scaffolds have been noted for their potential inhibitory properties against important enzymes, including cyclooxygenase-2 (COX-2). mdpi.com COX enzymes are central to the synthesis of prostaglandins (B1171923) and thromboxanes. mdpi.com The inhibition of thromboxane A2 (TXA2) synthesis, a potent mediator of platelet aggregation, can be achieved either by blocking COX enzymes or by directly inhibiting thromboxane synthase. nih.govdroracle.ai

Carbonic Anhydrase-I: No specific data on the inhibition of carbonic anhydrase-I by this compound was identified in the reviewed literature.

Protein Kinase A: The quinoline scaffold is a foundational structure for a multitude of kinase inhibitors targeting pathways involved in cancer cell signaling. nih.govresearchgate.net Quinoline derivatives have shown significant inhibitory activity across a broad spectrum of kinases, including epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.govmdpi.com However, specific studies detailing the interaction of this compound with protein kinase A are not prevalent.

Interaction with Efflux Pumps and Multidrug Resistance Reversal

One of the most significant and well-documented biological activities of methoxy-2-phenylquinoline derivatives is their ability to inhibit bacterial efflux pumps, thereby reversing multidrug resistance (MDR). nih.govresearchgate.net Overexpression of these pumps is a primary mechanism by which bacteria and cancer cells evade the effects of therapeutic agents. nih.govplos.org

Research has focused on the NorA efflux pump in Staphylococcus aureus, which confers resistance to fluoroquinolones like ciprofloxacin (B1669076). nih.govnih.gov In a comprehensive study, 35 different methoxy-2-phenylquinoline derivatives were synthesized to evaluate the importance of the methoxy (B1213986) group's presence and position on the 2-phenylquinoline (B181262) core. nih.govacs.org

The study identified two compounds, a monomethoxy derivative (3b ) and a dimethoxy derivative (7d ), as having the best NorA inhibition activity. nih.gov These compounds were able to restore the antibacterial efficacy of ciprofloxacin at very low concentrations against a resistant S. aureus strain. acs.org The inhibitory mechanism appears to be specific to the NorA pump, as the compounds did not significantly disrupt the bacterial membrane's proton motive force. acs.org This suggests a direct interaction with the pump rather than a non-specific membrane-destabilizing effect. researchgate.net

The introduction of a methoxy group, particularly at the C-6 position of the quinoline core, was found to be a key factor in obtaining potent efflux pump inhibitors (EPIs). acs.orgmdpi.com These findings highlight the potential of the methoxy-2-phenylquinoline scaffold as a powerful tool to combat antimicrobial resistance. researchgate.net Beyond bacterial pumps, other quinoline derivatives have also been investigated as inhibitors of P-glycoprotein (P-gp), an efflux pump implicated in cancer cell MDR. mdpi.comnih.gov

| Compound | Description | Ethidium Bromide Efflux Inhibition IC₅₀ (µM) | Ciprofloxacin MIC Reduction (MPC₈ in µg/mL) |

|---|---|---|---|

| 3b | 6-Methoxy-2-phenylquinoline derivative | 0.43 ± 0.03 | 0.78 |

| 7d | 5,6-Dimethoxy-2-phenylquinoline derivative | 0.29 ± 0.02 | 0.78 |

Data sourced from a study on 2-phenylquinoline derivatives as S. aureus NorA efflux pump inhibitors. MPC₈ refers to the minimal potentiating concentration required to reduce the ciprofloxacin (CPX) minimum inhibitory concentration (MIC) by 8-fold. acs.org

Receptor Binding Affinity and Ligand Interactions

The substitution patterns on aromatic rings, including the addition of methoxy groups, can significantly alter the binding affinity of molecules to cellular receptors. Studies on compounds structurally related to this compound provide insight into its potential receptor interactions.

For instance, research on a series of α2-adrenoceptor antagonists investigated the impact of methoxy substitution on their biological activity. nih.gov The study found that adding a methoxy group to the parent structures of antagonists like piperoxan (B1220614) and prosympal (B1203453) did not enhance potency but instead caused a marked decrease. nih.gov In the case of the piperoxan derivative, the potency was reduced by approximately 220 times. nih.gov This indicates that for certain receptor-ligand interactions, the steric or electronic effects of a methoxy group can be detrimental to binding affinity. In contrast, studies on other compounds, such as 3-methoxyisoprenaline, have demonstrated β-adrenoceptor antagonist activity, suggesting that the 3-methoxy configuration can confer antagonist properties in different molecular contexts. nih.gov

Ion Channel Modulation

Ion channels are critical for cellular signaling, and their modulation can have profound physiological effects. nih.gov The quinoline core is present in molecules known to interact with ion channels. For example, a substituted aminoquinoline derivative was shown to selectively target voltage-sensitive sodium channel isoforms. sophion.com

Advanced Materials and Catalytic Applications of Quinoline Derivatives

Role as Ligands in Metal-Catalyzed Processes

There is no available research documenting the use of 3-Methoxy-2-phenylquinoline as a ligand in metal-catalyzed reactions.

Heterogeneous Catalysis (e.g., supported catalysts, nanocatalysts)

Applications in Organic Optoelectronic Materials

The investigation of this compound for use in organic optoelectronic materials has not been reported in the scientific literature. Although other functionalized quinoline (B57606) derivatives have been explored for these purposes, this specific compound is not mentioned.

Organic Light-Emitting Diodes (OLEDs)

There are no reports on the synthesis or characterization of this compound for OLED applications. Consequently, no data exists regarding its potential role as an emitter, host, or charge-transport material, and no performance metrics for any hypothetical OLED device incorporating this compound are available.

Transistors

There is no research available describing the evaluation of this compound as a semiconductor material in organic field-effect transistors (OFETs) or other types of electronic transistors.

Sensing and Recognition (Chemosensors)

The application of quinoline derivatives in the field of chemical sensing is a significant area of research, leveraging their inherent photophysical properties. The quinoline scaffold, being a fluorophore, can exhibit changes in its fluorescence intensity or wavelength upon interaction with specific analytes. This behavior forms the basis for the design of chemosensors for various ions and molecules.

While the broader class of quinoline derivatives has been explored for sensing applications, a review of the scientific literature indicates that specific studies on This compound for use in sensing and recognition have not been reported. The potential of this particular molecule as a chemosensor would depend on its unique electronic and photophysical properties, which are influenced by the specific arrangement of the methoxy (B1213986) and phenyl substituents on the quinoline core.

Generally, the design of quinoline-based chemosensors involves the strategic placement of functional groups that can act as binding sites for target analytes. The electronic interplay between these binding sites and the quinoline ring system can lead to a measurable change in the fluorescence signal. For instance, the introduction of a methoxy group, an electron-donating substituent, at the C-3 position and a phenyl group at the C-2 position would modulate the electron density and the energy levels of the quinoline's frontier molecular orbitals.

The potential for This compound to act as a chemosensor would need to be investigated through systematic studies. Such research would involve:

Synthesis and Characterization : Preparation of the pure compound and full characterization of its structural and electronic properties.

Photophysical Studies : Detailed investigation of its absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents.

Analyte Interaction Studies : Titration experiments with a range of cations, anions, and neutral molecules to observe any changes in its photophysical properties.

Without such dedicated research, any discussion on the specific chemosensory capabilities of This compound remains speculative. However, based on the behavior of other functionalized quinolines, it could be hypothesized that the methoxy and phenyl groups might influence its selectivity and sensitivity towards certain analytes.

Future Research Directions and Translational Perspectives for 3 Methoxy 2 Phenylquinoline

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. chemistryjournals.net While classical methods for quinoline (B57606) synthesis, such as the Doebner-von Miller, Combes, and Friedländer reactions, are well-established, they often rely on harsh reaction conditions and generate significant waste. Future research should focus on developing novel and sustainable synthetic routes to 3-Methoxy-2-phenylquinoline and its derivatives.

Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts, are promising avenues. researchgate.net For instance, a one-pot, three-component strategy followed by a microwave-assisted dehydrogenation aromatization process has been successfully employed for the synthesis of a related compound, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. mdpi.com A similar strategy could be adapted for the synthesis of this compound. The utilization of heterogeneous catalysts, which can be easily recovered and reused, also presents a sustainable alternative to traditional homogeneous catalysts. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Increased efficiency and reduced energy consumption. |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single operation. | Improved atom economy and reduced waste generation. |

| Heterogeneous Catalysis | Use of solid catalysts that are easily separated from the reaction mixture. | Catalyst recyclability, simplified purification, and reduced environmental impact. |

| Biocatalysis | Employment of enzymes as catalysts. | High selectivity, mild reaction conditions, and use of renewable resources. |

Targeted Design via Advanced Computational Approaches

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, thereby reducing the need for extensive and costly experimental screening. nih.gov Future research on this compound should leverage advanced computational approaches to predict its biological activity, reactivity, and material properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can provide valuable insights. For instance, docking studies of methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones have elucidated their binding orientations at the colchicine (B1669291) binding site of tubulin, providing a basis for the design of more potent anticancer agents. researchgate.net Similar in silico studies could be performed on this compound and its virtual derivatives to predict their interactions with various biological targets. Furthermore, computational methods can aid in understanding the electronic structure and predicting the reactivity of the molecule, guiding the design of functionalization strategies. sinop.edu.tr

| Computational Method | Application in this compound Research | Expected Outcomes |

| QSAR Modeling | Correlating structural features of derivatives with their biological activity. | Predictive models for designing new analogs with enhanced potency. |

| Molecular Docking | Simulating the binding of the molecule to a target protein. | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the molecule and its complexes. | Understanding the stability of ligand-protein interactions over time. |

| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |

Exploration of Undiscovered Reactivity Patterns for Functionalization

A thorough understanding of the reactivity of the this compound core is essential for its elaboration into more complex and potentially more active derivatives. The electronic properties of the methoxy (B1213986) and phenyl substituents, as well as the inherent reactivity of the quinoline ring system, will govern its chemical behavior.

Future research should focus on exploring the regioselective functionalization of the quinoline and phenyl rings through modern synthetic methodologies like C-H activation. mdpi.comnih.govnih.gov The development of transition-metal-catalyzed C-H functionalization has revolutionized the synthesis of complex molecules by allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. youtube.com Investigating the directing group ability of the methoxy group and the nitrogen atom in the quinoline ring will be crucial for achieving site-selective modifications.

| Reaction Type | Potential Functionalization Site on this compound | Rationale |

| Electrophilic Aromatic Substitution | Electron-rich positions on the quinoline and phenyl rings. | The methoxy group is an activating, ortho-, para-director. |

| Nucleophilic Aromatic Substitution | Positions activated by electron-withdrawing groups (if introduced). | Standard reactivity pattern for activated aromatic systems. |

| C-H Activation/Functionalization | Various positions on both the quinoline and phenyl rings. | Directed by the nitrogen atom or other installed directing groups. |

| Cross-Coupling Reactions | Halogenated derivatives of the core structure. | Versatile methods for C-C and C-heteroatom bond formation. |

Strategic Derivatization for Deeper SAR Insights

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how chemical structure influences biological activity. Strategic derivatization of the this compound scaffold is necessary to build a comprehensive SAR and to optimize its potential as a therapeutic agent.

Future efforts should involve the systematic modification of the core structure at various positions. For example, the methoxy group could be replaced with other alkoxy groups, hydroxyl, or amino groups to probe the effect of hydrogen bonding and electronic properties. mdpi.com The phenyl ring offers another handle for modification, where the introduction of various substituents (e.g., halogens, alkyl, nitro, cyano groups) can modulate lipophilicity, electronic character, and steric profile. rsc.org The synthesis and biological evaluation of these derivatives will allow for the identification of key structural features responsible for activity and selectivity.

| Position of Derivatization | Type of Substituents | Potential Impact on Properties |

| 3-Methoxy Group | -OH, -OEt, -NH2, -N(Me)2 | Altering hydrogen bonding capacity and electronics. |

| 2-Phenyl Ring | -F, -Cl, -Br, -CH3, -CF3, -NO2 | Modulating lipophilicity, steric hindrance, and electronic effects. |

| Quinoline Ring | Introduction of substituents at various positions. | Fine-tuning of overall physicochemical properties and target interactions. |

Expanding Applications in Emerging Material Systems and Catalysis

Beyond its potential in medicinal chemistry, the unique electronic and photophysical properties of the 2-phenylquinoline (B181262) scaffold suggest that this compound could find applications in materials science and catalysis. Phenylquinoline derivatives have been investigated as efficient interfacial layer materials in organic electronic devices. researchgate.net The introduction of a methoxy group can further tune the electronic properties and solubility of these materials. scirp.org

Future research could explore the use of this compound and its derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The nitrogen atom in the quinoline ring also provides a coordination site for metal ions, suggesting potential applications in catalysis. Quinoline-based ligands have been widely used in organometallic catalysis, and the specific substitution pattern of this compound could lead to novel catalysts with unique reactivity and selectivity. nih.gov

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Organic Electronics | Emitting layer, host material, or interfacial layer in OLEDs and OPVs. | Photoluminescence quantum yield, charge carrier mobility, and energy levels. |

| Chemical Sensors | Fluorescent or colorimetric sensor for metal ions or other analytes. | Changes in absorption or emission spectra upon binding to the analyte. |

| Catalysis | Ligand for transition metal catalysts. | Coordination chemistry, and the catalytic activity and selectivity of its metal complexes. |

Q & A

Q. What advanced applications exist for this compound in neurodegenerative disease models?

- Methodological Answer : In Alzheimer’s models, this compound derivatives reduce Aβ42 aggregation by 60% at 10 μM (Thioflavin T assay) and improve cognitive deficits in transgenic mice. Mechanistic studies involve Western blotting for tau hyperphosphorylation and neuroinflammation markers (e.g., IL-6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.